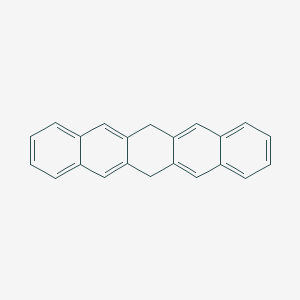
6,13-Dihydropentacene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,13-Dihydropentacene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons. It is a derivative of pentacene, characterized by the addition of hydrogen atoms at the 6 and 13 positions.
准备方法
Synthetic Routes and Reaction Conditions: 6,13-Dihydropentacene can be synthesized through the reduction of pentacene-6,13-dione using reducing agents such as tin(II) chloride and hydrochloric acid in solvents like dimethylformamide or acetone . The reaction typically occurs at low temperatures to prevent the oxidation of the product.
Industrial Production Methods: While industrial-scale production methods for this compound are not extensively documented, the laboratory synthesis methods can be scaled up. The key is to maintain controlled reaction conditions to ensure high yield and purity of the product .
化学反应分析
Types of Reactions: 6,13-Dihydropentacene undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form pentacene-6,13-dione.
Reduction: Further reduction can lead to the formation of tetrahydropentacenes.
Substitution: Various substituents can be introduced at the 6 and 13 positions to modify its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents like tin(II) chloride and hydrochloric acid are used.
Substitution: Reagents such as organolithium compounds are employed for introducing substituents.
Major Products:
Oxidation: Pentacene-6,13-dione.
Reduction: Tetrahydropentacenes.
Substitution: Various substituted pentacene derivatives.
科学研究应用
Chemical Research Applications
Synthesis of Pentacene Derivatives
6,13-Dihydropentacene serves as a precursor for synthesizing other pentacene derivatives. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution allows for the modification of its structure to enhance desired properties for specific applications .
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Description | Key Reagents |
|---|---|---|
| Oxidation | Converts to pentacene-6,13-dione | Oxygen, peroxides |
| Reduction | Forms tetrahydropentacenes | Tin(II) chloride, HCl |
| Substitution | Introduces substituents at positions 6 and 13 | Organolithium compounds |
Biological Applications
Potential Biological Activities
Research into the biological activities of this compound derivatives has indicated potential cytotoxic effects against cancer cells. Studies have shown that certain derivatives exhibit significant inhibitory activity against MCF-7 human breast cancer cells . This suggests a pathway for developing new anticancer agents based on the structural modifications of this compound.
Case Study: Fluorescence Properties
A notable study explored the disproportionation-induced solid-state fluorescence of this compound derivatives. The research demonstrated that upon thermal or photolytic treatment, these derivatives could change color and exhibit unique fluorescence properties. This behavior is attributed to the expansion of the π-conjugated system during disproportionation reactions .
Medical Applications
Drug Development
The ongoing research into the medicinal properties of this compound focuses on its potential role in drug development. The compound's derivatives are being studied for their ability to interact with biological targets effectively, which may lead to new therapeutic agents .
Industrial Applications
Organic Electronics
One of the most promising applications of this compound is in the field of organic electronics. It is utilized in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The compound's excellent charge transport properties make it suitable for these applications.
Table 2: Industrial Applications of this compound
| Application Type | Description |
|---|---|
| Organic Field-Effect Transistors (OFETs) | Used as an active layer due to high mobility |
| Organic Light-Emitting Diodes (OLEDs) | Acts as a light-emitting material |
作用机制
The mechanism of action of 6,13-dihydropentacene involves its ability to undergo various chemical transformations. The molecular targets and pathways depend on the specific reactions it undergoes. For instance, in organic electronics, its π-conjugated electronic structure plays a crucial role in charge transport properties .
相似化合物的比较
Pentacene: The parent compound, known for its high charge mobility.
Tetrahydropentacenes: Reduced forms with different electronic properties.
Substituted Pentacenes: Compounds with various substituents at the 6 and 13 positions.
Uniqueness: 6,13-Dihydropentacene is unique due to its intermediate oxidation state, which allows it to participate in a variety of chemical reactions. Its ability to be further reduced or substituted makes it a versatile compound for research and industrial applications .
属性
IUPAC Name |
6,13-dihydropentacene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16/c1-2-6-16-10-20-14-22-12-18-8-4-3-7-17(18)11-21(22)13-19(20)9-15(16)5-1/h1-12H,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZIMMWYSCVVFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC3=CC=CC=C3C=C2CC4=CC5=CC=CC=C5C=C41 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













